butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
Description
This compound is a quinoline-4-carboxamide derivative with a complex structure featuring:
- A 6-fluoro substituent on the quinoline core, enhancing lipophilicity and membrane permeability .
- An N-(2-pyrrolidin-1-ylethyl) side chain, which may improve pharmacokinetic properties via increased basicity and solubility .
- A butanedioic acid counterion, likely enhancing crystallinity and aqueous solubility for formulation .
Molecular Formula: C27H31FN4O2·C4H6O4 Monoisotopic Mass: 462.243 g/mol (free base) . Synonyms: Cabamiquine, A0A090N8Q0_HUMAN .
Properties
IUPAC Name |
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2.C4H6O4/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32;5-3(6)1-2-4(7)8/h3-8,17-18H,1-2,9-16,19H2,(H,29,33);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHBNSZSWWVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37FN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, reduction, and cyclization . The final step involves the formation of the succinate salt to enhance the compound’s solubility and stability . Industrial production methods are optimized to ensure high yield and purity, often involving large-scale batch reactions and purification techniques .
Chemical Reactions Analysis
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where one functional group is replaced by another.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines . The major products formed from these reactions are intermediates that lead to the final active compound .
Scientific Research Applications
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of antimalarial agents.
Mechanism of Action
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide exerts its effects by inhibiting the translation elongation factor 2 (eEF2), which is crucial for protein synthesis in Plasmodium parasites . By targeting eEF2, the compound disrupts the parasite’s ability to produce essential proteins, leading to its death . This mechanism is effective against multiple stages of the parasite’s life cycle, making it a potent antimalarial agent .
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-Carboxamide Derivatives
Key Observations :
- Positional Isomerism: The target compound’s 4-(morpholinomethyl)phenyl group (vs. 3-substituted in compound 40) may alter binding affinity due to spatial orientation .
- Synthetic Efficiency : Yields for the target compound are comparable to analogs, though CDMT-mediated coupling (as in ) offers advantages over EDC/HOBt (e.g., milder conditions) .
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Profiles
*Estimated via computational tools (e.g., SwissADME).
Key Observations :
- Enhanced Solubility: The butanedioic acid salt form of the target compound likely improves bioavailability compared to non-salt analogs .
- Lipophilicity : The target compound’s logP (~3.1) balances membrane permeability and solubility, favorable for oral administration .
Biological Activity
Butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide, a compound characterized by its complex structure, exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. It is further functionalized with a morpholine group, a pyrrolidine group, and a fluoro-substituted phenyl ring. These structural components contribute to its unique biological profile.
| Component | Description |
|---|---|
| Quinoline Core | Known for antimalarial and anticancer properties. |
| Morpholine Group | Enhances solubility and bioavailability. |
| Pyrrolidine Group | Imparts structural stability and may influence receptor binding. |
| Fluoro-Substituted Phenyl | Increases lipophilicity and can improve binding affinity to biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biological processes. The quinoline core may interact with DNA or enzymes, leading to the inhibition of key pathways. The additional functional groups enhance the compound's binding affinity and specificity.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
- DNA Interaction : Potential intercalation with DNA could disrupt replication processes.
- Receptor Modulation : The morpholine and pyrrolidine groups may facilitate binding to various receptors, influencing downstream signaling pathways.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity across various assays:
- Antimycobacterial Activity : In vitro studies have shown that related quinoline derivatives exhibit potent activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid . This suggests that this compound may also possess similar properties.
- Photosynthetic Electron Transport (PET) Inhibition : Compounds in the same class have been tested for their ability to inhibit PET in spinach chloroplasts, with varying degrees of effectiveness . The most active compounds showed IC50 values indicating moderate activity against PET.
- Cytotoxicity Profiles : Preliminary toxicity assessments indicate that while some derivatives exhibit low cytotoxicity against human cell lines (e.g., THP-1), further studies are required to establish safety profiles .
Case Studies
A study investigating the spectrum of biological activity of substituted quinolines highlighted the potential of this compound class in treating infections caused by mycobacterial species. Notably, certain derivatives exhibited higher efficacy than traditional antibiotics .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other quinoline derivatives:
| Compound | Biological Activity | IC50 (µmol/L) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Antitubercular | 12.5 |
| N-Cyclohexylquinoline-2-carboxamide | Antitubercular | 15.0 |
| Butanedioic acid derivative | PET inhibition | 16.3 |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for quinoline-4-carboxamide derivatives with morpholine and pyrrolidine substituents?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Formation of the quinoline core via Friedländer condensation or cross-coupling reactions (e.g., Suzuki coupling for aryl group introduction) .
- Step 2 : Introduction of morpholine and pyrrolidine groups via nucleophilic substitution or amide coupling. For example, 4-(morpholin-4-ylmethyl)phenyl substituents can be introduced using morpholine and a methylene linker under basic conditions .
- Step 3 : Final carboxamide formation via coupling activated carboxylic acids (e.g., using HATU or EDCI as coupling agents) with amine-containing pyrrolidine derivatives .
- Critical Note : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like N-oxide derivatives from unintended oxidations .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorine at C6, morpholinylmethyl group on the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Prioritize kinases with structural homology to quinoline-binding domains (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-consumption assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with analogs (e.g., N-(4-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide) to assess fluorine’s role in potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxamide analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Cross-reference substituent effects (e.g., fluorine vs. chlorine, morpholine vs. piperazine) using a standardized panel of assays. For example, fluorinated analogs often show enhanced metabolic stability but may lose solubility, affecting in vivo results .
- Assay Condition Harmonization : Discrepancies may arise from variations in cell lines (e.g., HEK293 vs. CHO), serum concentrations, or incubation times. Replicate experiments under controlled conditions .
Q. What computational strategies predict binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target kinases (e.g., PDB: 1M17 for EGFR). Focus on the quinoline core’s interaction with the ATP-binding pocket and morpholine’s role in solubility .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to optimize substituent polarity (e.g., fluorine’s electron-withdrawing effect) for target engagement .
Q. How can synthetic yields be improved for large-scale production of this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for amide coupling steps to enhance reaction efficiency and reduce byproducts .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling steps; ligands like XPhos may improve morpholine group introduction .
Comparative and Mechanistic Questions
Q. What are the key differences in biological activity between this compound and its non-fluorinated analogs?
- Methodological Answer :
- Fluorine’s Impact : Fluorine at C6 enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability, as shown in microsomal stability assays. However, it may reduce aqueous solubility, necessitating formulation studies (e.g., PEGylation) .
- Data Example : In a 2024 study, 6-fluoro analogs showed 2-fold higher IC against EGFR compared to non-fluorinated versions due to improved target residence time .
Q. What experimental designs validate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the kinase in the presence of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
